molecular formula C16H20BrN5O2 B2887947 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one CAS No. 2097865-13-7

1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

Cat. No.: B2887947
CAS No.: 2097865-13-7
M. Wt: 394.273
InChI Key: VNXIJTVSYRADFV-UHFFFAOYSA-N
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Description

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a chemical compound of high interest in medicinal chemistry and drug discovery research. This molecule features a 3,5-dimethyl-1H-pyrazole moiety, a heterocyclic scaffold widely recognized in scientific literature for its role in forming bioactive compounds . The pyrimidine ring, another privileged structure in medicinal chemistry, is functionalized with a bromine atom at the 5-position, which can serve as a versatile handle for further synthetic modification via cross-coupling reactions, making this compound a valuable building block for creating libraries of derivatives . While the specific biological profile and mechanism of action for this exact molecule may require further research elucidation, compounds with similar structural features have been investigated for modulating various protein kinases and other enzymatic targets . The integration of a pyrrolidine linker adds conformational constraint and can influence the compound's physicochemical properties. This product is intended for laboratory research purposes only, specifically for use in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a key intermediate in the synthesis of more complex molecules. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O2/c1-10-14(11(2)21-20-10)3-4-15(23)22-6-5-13(9-22)24-16-18-7-12(17)8-19-16/h7-8,13H,3-6,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXIJTVSYRADFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common synthetic route involves the following steps:

    Preparation of 5-bromo-2-chloropyrimidine: This can be achieved by bromination of 2-chloropyrimidine.

    Formation of pyrrolidine derivative: Pyrrolidine is reacted with an appropriate reagent to introduce the desired substituents.

    Coupling reactions: The bromopyrimidine and pyrrolidine derivatives are coupled under specific conditions to form the intermediate compound.

    Final assembly: The intermediate is then reacted with 3,5-dimethyl-1H-pyrazole under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to active sites, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules from the literature, focusing on substituent effects, synthetic yields, and physicochemical properties:

Compound Core Structure Key Substituents Synthesis Yield Melting Point (°C) Notable Features
Target Compound Pyrrolidinyloxy-pyrimidine 5-Bromopyrimidinyl, 3,5-dimethylpyrazole N/A N/A Halogenated pyrimidine enhances electronic diversity; dimethylpyrazole increases steric bulk.
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazoline 4-Fluorophenyl, phenyl Not reported Not reported Fluorine substituent improves metabolic stability; carbonyl group aids crystallinity.
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazoline 4-Chlorophenyl, 4-fluorophenyl Not reported Not reported Chlorine and fluorine dual substitution enhances polarity; ketone group stabilizes crystal packing.
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-...carbonitrile Pyrimidine-tetrahydropyrimidine Nitrophenyl, cyanide, thiocarbonyl 79% 190.9 Nitro group introduces strong electron-withdrawing effects; high yield suggests robust synthetic conditions.
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-... Pyrimidine-tetrazole Tetrazolyl, coumarin Not reported Not reported Tetrazole ring enhances bioactivity; coumarin moiety may confer fluorescence properties.

Key Observations:

Substituent Effects: Halogens: Bromine (target compound) and chlorine/fluorine () improve electronic diversity and intermolecular interactions (e.g., halogen bonding). Bromine’s larger atomic radius may enhance van der Waals interactions compared to lighter halogens . Heterocyclic Diversity: Tetrazole () and coumarin derivatives introduce additional pharmacophoric or photophysical properties absent in the target compound.

Synthetic Efficiency :

  • The nitrophenyl derivative () achieved a 79% yield under optimized conditions, suggesting that similar protocols (e.g., condensation reactions) could be adapted for the target compound.

Computational Insights: Density functional theory (DFT) methods () predict that exact exchange terms improve thermochemical accuracy for halogenated systems, which may apply to the target compound’s electronic structure.

Biological Activity

1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound includes several functional groups that may contribute to its pharmacological properties, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H19BrN2O3C_{15}H_{19}BrN_2O_3. Its structure features a pyrrolidine ring, a bromopyrimidine moiety, and a pyrazole component, which are known to be associated with various biological activities. The presence of bromine in the pyrimidine ring may enhance the compound's reactivity and influence its interactions with biological targets .

Biological Activities

Preliminary studies suggest that 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one exhibits several biological activities:

Antimicrobial Activity : Compounds with similar structural features have shown significant antibacterial properties. For instance, derivatives of pyrazole have been noted for their effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

Antitumor Activity : The bromopyrimidine component is often linked to anticancer effects. Compounds containing this moiety have demonstrated activity against tumor cells in various studies .

The mechanism of action for 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one likely involves the modulation of specific enzymes or receptors within cellular pathways. Interaction studies are essential to elucidate these mechanisms further, which may involve binding to active sites on proteins or influencing signal transduction pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound AOxazolidinone coreAntibacterial
Compound BPyrimidine derivativeAntitumor
Compound CDimethyl oxazoleCNS effects

The unique combination of a brominated pyrimidine and a dimethyl oxazole structure in 1-{3-[(5-bromopyrimidin-2-yloxy]pyrrolidin - 1 - yl} - 3 - (3 , 5 - dimethyl - 1 , 2 - oxazol - 4 - yl) propan - 1 - one may confer distinct pharmacological properties not observed in other similar compounds .

Case Studies and Research Findings

Several studies have investigated compounds related to this structure:

  • Pyrazole Derivatives : Research has shown that modifications on the pyrazole nucleus can lead to enhanced anti-inflammatory activity. For example, certain derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations .
  • Brominated Compounds : Studies highlight the role of bromination in enhancing the bioactivity of pyrimidine derivatives against cancer cells. The presence of halogens often increases lipophilicity, facilitating better membrane penetration and receptor interaction .

Q & A

Q. Critical intermediates :

  • 5-Bromo-2-hydroxypyrimidine (ensures regioselective coupling).
  • 3-Oxy-pyrrolidine derivatives (enables ring functionalization).

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Standard characterization includes:

  • NMR spectroscopy :
    • 1H/13C NMR confirms substituent positions on pyrimidine, pyrrolidine, and pyrazole rings. For example, pyrazole methyl groups (δ 2.1–2.3 ppm) and pyrrolidine protons (δ 3.4–3.8 ppm) are diagnostic .
  • FTIR : Detects carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected for C17H21BrN4O2: 409.08 g/mol) .
  • Melting point analysis : Consistency in melting range (e.g., 138–140°C) indicates purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for pyrrolidine-pyrimidine coupling .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency in pyrazole functionalization .
  • Temperature control : Reflux conditions (80–100°C) for 6–12 hours balance reaction completeness and side-product minimization .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (ethanol/DMF) isolates high-purity product .

Q. Example optimization :

StepParameterOptimal ConditionYield Improvement
CouplingCatalystPd(PPh3)4 (5 mol%)46% → 63%
PurificationSolventDMF/EtOH (1:1)Purity >98%

Advanced: How can structural ambiguities (e.g., stereochemistry) be resolved?

  • X-ray crystallography : Determines absolute configuration of chiral centers (e.g., pyrrolidine C3) .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to confirm regiochemistry .
  • Computational modeling : DFT calculations predict stable conformers and validate experimental data .

Advanced: How should researchers address contradictions in published synthetic data (e.g., varying yields)?

Case study : reports yields from 46% to 63% for analogous compounds. Contradictions arise from:

  • Substrate purity : Impure intermediates reduce coupling efficiency.
  • Catalyst batch variability : Pd catalysts degrade if stored improperly .
  • Workup protocols : Incomplete extraction or rapid crystallization traps impurities.

Q. Mitigation strategies :

  • Replicate exact conditions (solvent, catalyst source, drying time).
  • Use internal standards (e.g., deuterated analogs) for yield quantification .

Advanced: What computational strategies predict the compound’s biological activity?

  • Molecular docking : Screens against target proteins (e.g., kinases) using pyrazole and pyrimidine as pharmacophores .
  • QSAR modeling : Correlates substituent effects (e.g., bromine electronegativity) with activity trends in analogs .
  • ADMET prediction : Estimates bioavailability and toxicity using logP (<3.5) and topological polar surface area (~90 Ų) .

Q. Example docking results :

Target ProteinBinding Affinity (kcal/mol)Key Interactions
Kinase X-9.2H-bond: Pyrimidine N1
Hydrophobic: Pyrrolidine

Note : All methodologies should be validated with empirical assays (e.g., enzyme inhibition, cell viability) due to structural complexity .

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